N,N-diethyl-3-(2-phenylnaphthalen-1-yl)pyridin-4-amine
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Overview
Description
N,N-diethyl-3-(2-phenylnaphthalen-1-yl)pyridin-4-amine is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes a pyridine ring substituted with a diethylamino group and a phenylnaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(2-phenylnaphthalen-1-yl)pyridin-4-amine typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(2-phenylnaphthalen-1-yl)pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-diethyl-3-(2-phenylnaphthalen-1-yl)pyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(2-phenylnaphthalen-1-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-diethyl-3-(2-phenylnaphthalen-1-yl)pyridin-4-amine include:
- N-phenylnaphthalen-1-amine
- N,N-dimethyl-3-(2-phenylnaphthalen-1-yl)pyridin-4-amine
- N,N-diethyl-2-(2-phenylnaphthalen-1-yl)pyridin-4-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H24N2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N,N-diethyl-3-(2-phenylnaphthalen-1-yl)pyridin-4-amine |
InChI |
InChI=1S/C25H24N2/c1-3-27(4-2)24-16-17-26-18-23(24)25-21-13-9-8-12-20(21)14-15-22(25)19-10-6-5-7-11-19/h5-18H,3-4H2,1-2H3 |
InChI Key |
XKZROWSITVHJDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=NC=C1)C2=C(C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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